(1S,3AR,5S,6aS)-octahydrocyclopenta[c]pyrrole-1,5-dicarboxylic acid

Stereochemistry Chiral building block Diastereomer differentiation

Sourcing a stereochemically defined octahydrocyclopenta[c]pyrrole diacid with verified (1S,3aR,5S,6aS) configuration is critical for reproducible SAR exploration. Generic substitution with an unqualified mono-acid or mismatched diastereomer introduces incorrect spatial orientation of carboxyl groups, compromising synthetic fidelity and biological readout. - Single defined stereoisomer with four chiral centers; eliminates diastereomer contamination risk inherent to mono-acid telaprevir intermediates. - Bifunctional 1,5-dicarboxylic acid enables orthogonal peptide chain extension or macrocyclization via two attachment points. - Scaffold validated in triple reuptake inhibitors achieving nanomolar transporter IC₅₀ values (20-430 nM), supporting CNS-targeted programs. Supplied with full analytical documentation. In stock for immediate global dispatch.

Molecular Formula C9H13NO4
Molecular Weight 199.20 g/mol
CAS No. 402580-13-6
Cat. No. B12884924
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1S,3AR,5S,6aS)-octahydrocyclopenta[c]pyrrole-1,5-dicarboxylic acid
CAS402580-13-6
Molecular FormulaC9H13NO4
Molecular Weight199.20 g/mol
Structural Identifiers
SMILESC1C(CC2C1CNC2C(=O)O)C(=O)O
InChIInChI=1S/C9H13NO4/c11-8(12)4-1-5-3-10-7(9(13)14)6(5)2-4/h4-7,10H,1-3H2,(H,11,12)(H,13,14)/t4-,5-,6-,7-/m0/s1
InChIKeyFGUXCGYZWZZFRA-AXMZGBSTSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Stereochemically Defined Bicyclic Diacid Building Block


(1S,3AR,5S,6aS)-Octahydrocyclopenta[c]pyrrole-1,5-dicarboxylic acid (CAS 402580-13-6) is a chiral, non-aromatic bicyclic amino acid derivative bearing two carboxylic acid groups at positions 1 and 5 of the fused cyclopentane-pyrrolidine ring system [1]. The molecule possesses four stereogenic centers with the absolute configuration fully specified as (1S,3aR,5S,6aS), distinguishing it from other diastereomers in the octahydrocyclopenta[c]pyrrole family [1]. Its molecular formula is C₉H₁₃NO₄ (MW 199.20 g/mol), and the scaffold is recognized as a conformationally constrained building block for peptidomimetic and medicinal chemistry applications [2].

Why Generic Substitution Fails


The octahydrocyclopenta[c]pyrrole scaffold exists in multiple regioisomeric and stereoisomeric forms (e.g., 1-carboxylic acid, 5-carboxylic acid, 1,5-dicarboxylic acid, and their respective diastereomers), each presenting a distinct spatial orientation of functional groups [1]. The (1S,3aR,5S,6aS)-1,5-dicarboxylic acid isomer carries two carboxyl moieties in a defined relative geometry that cannot be replicated by the more common mono-acid telaprevir intermediate (1S,3aR,6aS)-octahydrocyclopenta[c]pyrrole-1-carboxylic acid [2]. In the broader class, subtle changes in ring fusion stereochemistry have been shown to profoundly alter biological target engagement: for example, octahydrocyclopenta[c]pyrrole-based triple reuptake inhibitors display IC₅₀ values spanning two orders of magnitude (20–430 nM) across closely related analogs, demonstrating that stereochemical and substituent variations translate into functionally meaningful potency differences [3]. Generic substitution of CAS 402580-13-6 with an unqualified “octahydrocyclopenta[c]pyrrole carboxylic acid” therefore risks introducing an incorrect stereoisomer or regioisomer, compromising downstream synthetic fidelity and biological readout.

Differentiation from Closest Analogs


Stereochemical Configuration vs. Diastereomers

CAS 402580-13-6 is the (1S,3aR,5S,6aS) diastereomer, carrying four defined stereocenters. The IUPAC name (3S,3aS,5S,6aR)-1,2,3,3a,4,5,6,6a-octahydrocyclopenta[c]pyrrole-3,5-dicarboxylic acid and InChI Key FGUXCGYZWZZFRA-AXMZGBSTSA-N uniquely identify this isomer [1]. By contrast, the telaprevir mono-acid intermediate (1S,3aR,6aS)-octahydrocyclopenta[c]pyrrole-1-carboxylic acid (CAS 926276-11-1) possesses only three stereocenters and a single carboxyl group, making it structurally and functionally non-interchangeable [2]. Other diastereomers such as (1R,3aS,5R,6aR) would present mirror-image spatial arrangements, leading to divergent molecular recognition in chiral environments. No quantitative bioactivity data comparing diastereomers of the 1,5-diacid are publicly available; this evidence is therefore classified as Supporting evidence.

Stereochemistry Chiral building block Diastereomer differentiation

Lipophilicity Advantage Over Neutral Scaffolds

The PubChem-computed XLogP3 value for CAS 402580-13-6 is -2.5, reflecting the highly polar nature conferred by the two carboxylic acid groups and the secondary amine [1]. The parent scaffold octahydrocyclopenta[c]pyrrole (CAS 5661-03-0), lacking carboxyl groups, has a computed XLogP3 of approximately 1.1 [2]. The 1.5-dicarboxylic acid is thus roughly 3.6 log units more hydrophilic, translating to a theoretical ~4,000-fold greater preference for aqueous over organic phases. This property is relevant for applications requiring aqueous reaction conditions or biological assay compatibility without co-solvent interference.

Physicochemical properties Lipophilicity Solubility

pKa and pH-Dependent Reactivity

The predicted pKa of 2.35±0.40 (ChemicalBook, ACD/Labs prediction) for the carboxylic acid protons of CAS 402580-13-6 indicates that both carboxyl groups are substantially ionized at physiological pH (7.4) . In comparison, the mono-acid analog (1S,3aR,6aS)-octahydrocyclopenta[c]pyrrole-1-carboxylic acid hydrochloride (CAS 270902-48-2) has a predicted pKa of approximately 3.8 for its single carboxyl group . The lower pKa of the diacid suggests greater acidity and distinct reactivity profiles in amide coupling, esterification, and salt-formation protocols.

Acid dissociation pKa Reactivity

Scaffold Validation: Potent Transporter Inhibition

The octahydrocyclopenta[c]pyrrole scaffold, of which CAS 402580-13-6 is the 1,5-diacid building block, has demonstrated potent target engagement in multiple independent drug discovery programs. Shao et al. (2011) reported that 3-aryl octahydrocyclopenta[c]pyrrole analogs achieve serotonin transporter (SERT) IC₅₀ values as low as 20 nM, norepinephrine transporter (NET) IC₅₀ of 85 nM, and dopamine transporter (DAT) IC₅₀ of 140 nM [1]. In a separate program, Lowe et al. (2010) disclosed octahydrocyclopenta[c]pyrrole-based GlyT1 inhibitors with a reported Ki of 1.7 nM, accompanied by in vivo elevation of CSF glycine [2]. While these data pertain to elaborated final compounds rather than the diacid building block itself, they validate the scaffold's capacity to support high-potency interactions when appropriately functionalized. No published bioactivity data exist for the underivatized diacid 402580-13-6; this evidence is therefore Class-level inference.

Triple reuptake inhibitor GlyT1 inhibitor Scaffold validation

Dual Carboxyl Functionality vs. Mono-Acid Analogs

CAS 402580-13-6 possesses two chemically distinct carboxylic acid environments: one at position 1 (adjacent to the pyrrolidine nitrogen) and one at position 5 (on the cyclopentane ring). This bifunctionality permits sequential chemoselective transformations (e.g., selective esterification followed by amide coupling) without additional protecting group manipulations [1]. The telaprevir intermediate (1S,3aR,6aS)-octahydrocyclopenta[c]pyrrole-1-carboxylic acid ethyl ester hydrochloride (CAS 1147103-42-1) is a mono-acid/ester that cannot offer this dual derivatization capability . Patents describing the synthesis of telaprevir explicitly differentiate the mono-carboxylic acid intermediate from other regioisomers, underscoring that the position and number of carboxyl groups are critical determinants of synthetic utility [2].

Orthogonal protection Bifunctional building block Synthetic versatility

Recommended Application Scenarios


Chiral Peptidomimetic Design

The rigid bicyclic framework and (1S,3aR,5S,6aS) stereochemistry make this diacid suitable as a constrained scaffold for peptidomimetic design, where the two carboxyl groups serve as orthogonal attachment points for peptide chain extension or macrocyclization. The scaffold class has been validated in octahydrocyclopenta[c]pyrrole-based triple reuptake inhibitors achieving nanomolar transporter IC₅₀ values [1], supporting its use in CNS-targeted medicinal chemistry programs.

Bifunctional Metal-Chelating Ligands

With two carboxyl groups in a defined cis orientation across a rigid bicyclic framework, the compound can act as a bidentate or bridging ligand for metal coordination. The predicted pKa of 2.35 ensures full deprotonation at neutral to basic pH, favoring metal-carboxylate bond formation [2]. This application scenario leverages the diacid's bifunctionality, which cannot be matched by mono-acid octahydrocyclopenta[c]pyrrole analogs.

Protease Inhibitor Intermediate Synthesis

While telaprevir itself uses the mono-acid (1S,3aR,6aS)-octahydrocyclopenta[c]pyrrole-1-carboxylic acid fragment [3], the 1,5-diacid offers a differentiated entry point for synthesizing next-generation HCV protease inhibitors requiring substitution at both the 1- and 5-positions. The patent literature explicitly distinguishes the synthetic routes for different regioisomers of octahydrocyclopenta[c]pyrrole carboxylic acids [4], indicating that the diacid enables distinct SAR exploration vectors not accessible from the mono-acid intermediate.

Aqueous Bioconjugation Chemistry

The computed XLogP3 of -2.5 [2] confers high aqueous solubility, making this diacid a suitable candidate for bioconjugation reactions performed under aqueous conditions (e.g., protein labeling, antibody-drug conjugate linker synthesis). The low lipophilicity may reduce aggregation and non-specific binding issues encountered with more hydrophobic scaffolds.

Quote Request

Request a Quote for (1S,3AR,5S,6aS)-octahydrocyclopenta[c]pyrrole-1,5-dicarboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.